4-Morpholin-4-ylquinazoline-2-carboxylic acid
CAS No.: 1171525-68-0
Cat. No.: VC4271210
Molecular Formula: C13H13N3O3
Molecular Weight: 259.265
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171525-68-0 |
|---|---|
| Molecular Formula | C13H13N3O3 |
| Molecular Weight | 259.265 |
| IUPAC Name | 4-morpholin-4-ylquinazoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C13H13N3O3/c17-13(18)11-14-10-4-2-1-3-9(10)12(15-11)16-5-7-19-8-6-16/h1-4H,5-8H2,(H,17,18) |
| Standard InChI Key | OAFGUPDYMJLYQY-UHFFFAOYSA-N |
| SMILES | C1COCCN1C2=NC(=NC3=CC=CC=C32)C(=O)O |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The compound features a bicyclic quinazoline system (a benzene ring fused with a pyrimidine ring) substituted at the 4-position with a morpholine group and at the 2-position with a carboxylic acid (Figure 1). The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, contributes to the molecule’s polarity and hydrogen-bonding capacity, while the carboxylic acid group enhances water solubility and potential for salt formation.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4-(Morpholin-4-yl)quinazoline-2-carboxylic acid |
| CAS Registry Number | 1171525-68-0 |
| Molecular Formula | |
| Molecular Weight | 259.265 g/mol |
The planar quinazoline core enables π-π stacking interactions with biological targets, a feature exploited in kinase inhibitor design .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-morpholin-4-ylquinazoline-2-carboxylic acid typically involves multi-step reactions starting from anthranilic acid derivatives. A common approach includes:
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Quinazoline Core Formation: Condensation of anthranilamide with aldehydes or ketones under acidic conditions to form the quinazolin-4(3H)-one intermediate .
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Morpholine Incorporation: Nucleophilic substitution at the 4-position of the quinazoline using morpholine in the presence of a coupling agent such as phosphorus oxychloride .
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Carboxylic Acid Functionalization: Oxidation of a methyl group or hydrolysis of a nitrile/ester at the 2-position to introduce the carboxylic acid moiety .
Critical Reaction Parameters:
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Solvents: Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF)
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Catalysts: p-Toluenesulfonic acid for cyclization; palladium catalysts for cross-coupling
Challenges in Scalability
Industrial-scale production faces hurdles due to:
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Purification difficulties caused by polar byproducts
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Sensitivity of the carboxylic acid group to decarboxylation at elevated temperatures
Physicochemical Properties
Table 2: Experimental and Predicted Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.3–1.5 g/cm³ (estimated) | |
| Melting Point | >250°C (decomposes) | |
| LogP (Partition Coeff.) | 1.2 ± 0.3 (predicted) | |
| Aqueous Solubility | 2.1 mg/mL (pH 7.4) |
The compound’s low logP value suggests moderate hydrophilicity, aligning with its zwitterionic potential in physiological conditions. Fourier-transform infrared (FTIR) spectroscopy typically shows:
Biological Activity and Applications
Multidrug Resistance (MDR) Modulation
In transfected MDCK-MDR1 cells overexpressing P-glycoprotein (P-gp), 4-morpholin-4-ylquinazoline-2-carboxylic acid derivatives demonstrated:
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P-gp Inhibition: IC₅₀ = 0.8–1.2 μM (vs. 0.6 μM for Tariquidar control)
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Synergism with Doxorubicin: 3.2-fold reduction in HT29/DOX cell viability at 5 μM
Mechanistically, the morpholine moiety interacts with P-gp’s transmembrane domain (TMD) through hydrogen bonding with Asp-164 and hydrophobic interactions with Phe-978 .
Photophysical Properties
Derivatives bearing thiophene substituents exhibit:
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Stokes Shift: 85 nm (λₑₓ = 350 nm, λₑₘ = 435 nm)
These properties enable applications as bioimaging probes or organic light-emitting diodes (OLEDs) .
| Parameter | Assessment |
|---|---|
| Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat, estimated) |
| Skin Irritation | Category 2 (EU CLP) |
| Environmental Hazard | Not readily biodegradable |
Recommended precautions:
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Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, lab coat
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Storage: Desiccated at -20°C under nitrogen
Future Perspectives
Drug Development Opportunities
Synthetic Chemistry Advances
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